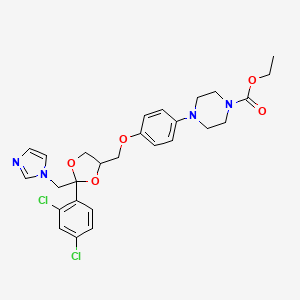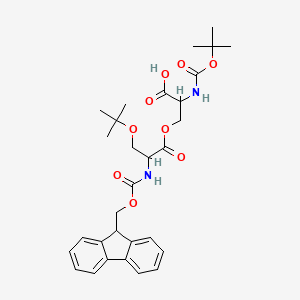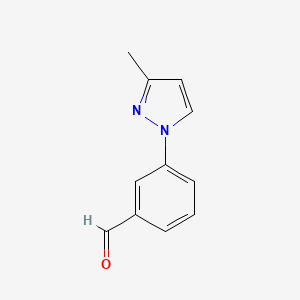![molecular formula C32H20F10IrN4P B12505595 (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is a coordination complex that features iridium as the central metal ion. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of organic light-emitting diodes (OLEDs) and photoredox catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate typically involves the following steps:
Formation of the Iridium Complex: The iridium complex is formed by reacting iridium(III) chloride with 2-(2,4-difluorophenyl)pyridine and 2,2-bipyridine in the presence of a base such as sodium carbonate.
Conversion to Hexafluorophosphate Salt: The resulting iridium complex is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt of the compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yields and purity. The process involves careful control of reaction conditions and purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the iridium center, which can exist in multiple oxidation states.
Substitution Reactions: Ligand exchange reactions can occur, where the ligands around the iridium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions result in new iridium-ligand complexes .
Applications De Recherche Scientifique
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate exerts its effects involves the following steps:
Light Absorption: The compound absorbs visible light, leading to the excitation of electrons from the ground state to an excited state.
Energy Transfer: The excited state can transfer energy to nearby molecules, initiating various photochemical reactions.
Reactive Oxygen Species Generation: In biological applications, the excited state can interact with molecular oxygen to produce reactive oxygen species, which can induce cell damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate: Similar in structure but with different substituents on the pyridine rings.
(2,2-Bipyridine)bis(2-(2,4-difluorophenyl)pyridine)iridium(III) Trifluoromethanesulfonate: Similar coordination environment but different counterion.
Uniqueness
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is unique due to its specific combination of ligands and counterion, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring high efficiency and stability, such as OLEDs and photoredox catalysis .
Propriétés
Formule moléculaire |
C32H20F10IrN4P |
|---|---|
Poids moléculaire |
873.7 g/mol |
Nom IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
BWQRXIXHHHVGJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



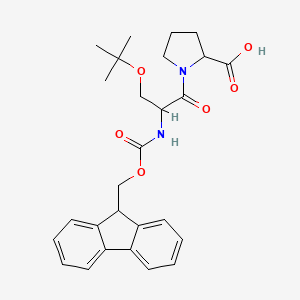
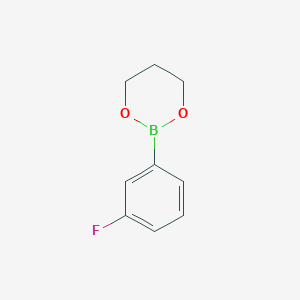
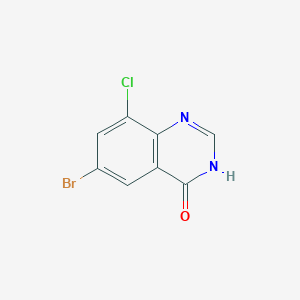

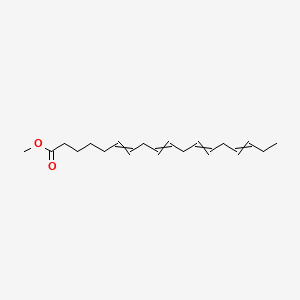
![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
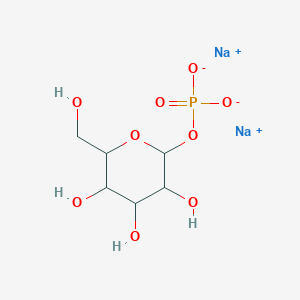
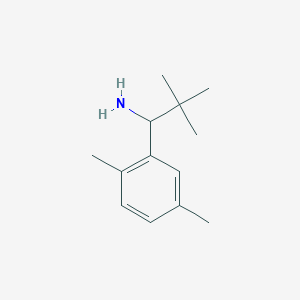
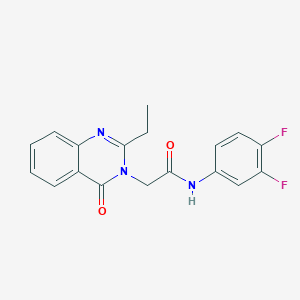
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
